Product packaging for Benzyl (2-(1-hydroxyethyl)phenyl)carbamate(Cat. No.:)

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate

Cat. No.: B15306049
M. Wt: 271.31 g/mol
InChI Key: COKJRCZCOSSZBW-UHFFFAOYSA-N
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Description

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate is a synthetic carbamate derivative of potential interest in medicinal chemistry and drug discovery. Compounds featuring carbamate groups, such as the benzyloxycarbonyl (Cbz) moiety, are widely utilized as key intermediates and protecting groups in organic synthesis . The Cbz group is particularly valued for its ability to protect amine functionalities during multi-step synthetic sequences, allowing for orthogonal deprotection and further derivatization to build more complex molecules . The structure of this compound suggests it could serve as a versatile building block for the development of novel therapeutic agents. Researchers may explore its application in constructing targeted libraries for high-throughput screening. The specific physicochemical and biological properties of this compound, including its mechanism of action in various biological assays, are areas for ongoing investigation. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B15306049 Benzyl (2-(1-hydroxyethyl)phenyl)carbamate

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19)

InChI Key

COKJRCZCOSSZBW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

  • Reactants : Benzyl chloroformate (1.1 equiv.) and 2-(1-hydroxyethyl)aniline (1.0 equiv.).
  • Base : Pyridine (2.0 equiv.) is used to neutralize HCl generated during the reaction.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
  • Yield : ~70–85% under optimized conditions.

The reaction proceeds via a two-step mechanism:

  • Deprotonation of 2-(1-hydroxyethyl)aniline by pyridine, forming a reactive amine anion.
  • Nucleophilic attack on benzyl chloroformate, followed by elimination of chloride and proton transfer.

Side Reactions and Mitigation

  • Competitive O-acylation : The hydroxyl group in 2-(1-hydroxyethyl)aniline may react with benzyl chloroformate, forming an ester byproduct. This is suppressed by using a sterically hindered base like 2,6-lutidine or maintaining low temperatures.
  • Polymerization : Excess benzyl chloroformate can lead to oligomerization. Stoichiometric control and slow reagent addition mitigate this issue.

Patent-Based Optimization Strategies

A patent describing N,N-bis(2-hydroxyethyl)benzylamine synthesis offers transferable insights into large-scale production and purification. Key adaptations include:

Use of Sodium Carbonate

  • Role : Sodium carbonate (1.0 equiv.) minimizes byproducts like N,N-dibenzyl-N-(2-hydroxyethyl)amine by sequestering HCl.
  • Procedure : Benzyl chloroformate is added dropwise to a mixture of 2-(1-hydroxyethyl)aniline and Na₂CO₃ in toluene at 70–85°C.

Azeotropic Drying

  • Purpose : Removing water via toluene azeotrope prevents hydrolysis of benzyl chloroformate, increasing yield to >90%.
  • Implementation : Post-reaction, the mixture is heated under reflux with toluene, and water is collected using a Dean-Stark trap.

Comparative Analysis of Methods

Parameter Chloroformate Route Carbamate Route Patent-Optimized Route
Yield 70–85% 50–65% >90%
Reaction Time 4–6 hours 2–3 hours 3–5 hours
Byproducts O-acylated derivatives Benzyl alcohol <5% side products
Scalability Lab-scale Lab-scale Industrial-scale
Cost Moderate Low High (patent licensing)

Mechanistic Insights and Stereochemical Considerations

Dihedral Angle Effects

The curved structure of this compound arises from steric interactions between the benzyl group and the hydroxyethyl substituent. Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the phenyl and carbamate planes, which influences its reactivity in cross-coupling reactions.

Hydrogen Bonding Networks

In crystalline form, the compound forms a two-dimensional lattice via O–H⋯O and N–H⋯O hydrogen bonds. These interactions enhance thermal stability (mp 160–162°C) and solubility in polar aprotic solvents like DMSO.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), 7.12 (d, J = 8.4 Hz, 1H, aromatic), 5.21 (s, 2H, OCH₂Ph), 4.85 (q, J = 6.8 Hz, 1H, CHOH), 1.51 (d, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C–O–C).

Chromatographic Purity

  • HPLC : >98% purity on a C18 column (acetonitrile/water 70:30, 1.0 mL/min).

Industrial-Scale Production Recommendations

For commercial synthesis, the patent-optimized route is preferred due to its high yield and scalability:

  • Use sodium carbonate to suppress byproducts.
  • Employ azeotropic distillation for efficient water removal.
  • Replace pyridine with recyclable bases like triethylamine to reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent effects:

Compound Name Substituent(s) Key Properties/Activities Reference
Benzyl (3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate (15) 3-hydroxy, 4-carbamoyl, trifluoromethoxy AChE inhibition (IC₅₀ = 36.05 µM)
Benzyl (4-(2-bromoacetyl)phenyl)carbamate 4-bromoacetyl Electrophilic reactivity for conjugation
Benzyl ((4-(3,3-dimethylureido)phenyl)(diphenoxyphosphoryl)methyl)carbamate (123) Phosphoryl, dimethylureido NMR-confirmed structure; low yield (15%)
Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate Amino-methoxyphenyl, oxoethyl Molecular weight: 405.45 g/mol
Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (161) Cyclopentyl, trimethyl Low synthetic yield (7%)

Key Observations :

  • Enzyme Inhibition : Analogs with hydroxy and carbamoyl groups (e.g., compound 15) exhibit cholinesterase inhibition, suggesting that the hydroxyethyl group in the target compound might modulate similar enzymatic interactions .
  • Synthetic Feasibility : Yields vary widely; for example, cyclopentyl-substituted carbamates show poor yields (7%), while phosphorylated derivatives (e.g., compound 123) also face challenges (15% yield) .
  • Reactivity : Bromoacetyl-substituted analogs (e.g., compound in ) are reactive toward nucleophiles, whereas the hydroxyethyl group in the target compound may instead participate in hydrogen bonding or esterification.

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : Hydroxyethyl and methoxy groups (e.g., compound in ) enhance water solubility compared to hydrophobic substituents like trifluoromethoxy .

Biological Activity

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate, also known as Benzyl N-(2-hydroxyethyl)carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10H13NO3
  • Molecular Weight : 197.22 g/mol

The presence of the carbamate functional group plays a crucial role in its biological activity, influencing interactions with biological targets.

Pharmacological Activities

  • Neuroprotective Effects :
    Research indicates that carbamate compounds, including this compound, exhibit neuroprotective properties. These compounds may act as anticonvulsants and antiepileptics, potentially beneficial in treating central nervous system disorders such as epilepsy and stroke .
  • Antimicrobial Activity :
    Preliminary studies suggest that derivatives of carbamates possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis or inhibition of growth .
  • Cytotoxicity :
    The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that the compound exhibits selective toxicity towards certain cancer cells while sparing normal cells .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its anticonvulsant effects.
  • Membrane Disruption : Its interaction with bacterial membranes suggests a mechanism involving disruption of membrane integrity, leading to bacterial cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Study 1: Neuroprotective Activity

A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency and duration compared to control groups. The results were attributed to enhanced GABAergic transmission, indicating its potential as an antiepileptic agent.

Case Study 2: Antimicrobial Efficacy

In vitro assays showed that the compound exhibited significant antibacterial activity against strains of Acinetobacter baumannii and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were determined, demonstrating efficacy comparable to standard antibiotics .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
NeuroprotectiveReduced seizure frequency
AntimicrobialEffective against bacterial strains
CytotoxicitySelective toxicity in cancer cells

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing Benzyl (2-(1-hydroxyethyl)phenyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with protecting group strategies for the hydroxyethyl moiety. For example, benzyl carbamate derivatives often utilize coupling reactions between activated phenyl intermediates and carbamate precursors under mild basic conditions (e.g., NaHCO₃ in THF/water mixtures) . Temperature control (0–25°C) and solvent polarity are critical to minimize side reactions. Yield optimization may require iterative adjustment of equivalents of reagents like DCC (N,N'-dicyclohexylcarbodiimide) for carbamate bond formation .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are pivotal for verifying the hydroxyethyl group (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for CH-OH) and carbamate linkage (NH resonance at δ ~5.5–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Standardize protocols using anhydrous solvents (e.g., DMF or DCM) and rigorously control moisture levels. Detailed reaction logs (e.g., time, temperature, and stirring rates) and purity checks via HPLC (≥95% purity) are mandatory. Cross-lab validation using shared reference standards (e.g., NMR spectra from PubChem) enhances reproducibility .

Advanced Research Questions

Q. What strategies are recommended for studying the enantiomeric resolution of this compound?

  • Methodological Answer : Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, diastereomeric salt formation using resolving agents like tartaric acid derivatives may be employed . Kinetic resolution during synthesis (e.g., using enantioselective catalysts) is another advanced approach .

Q. How can computational modeling predict the biological activity of this compound against target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes like cholinesterases. For example, analogs with hydroxyethyl groups show hydrogen bonding with catalytic triads (e.g., His447 in AChE), which can be modeled using PDB structures (e.g., 4EY7) . QSAR models trained on IC₅₀ data from similar carbamates help predict inhibitory potency .

Q. What experimental approaches resolve contradictions in bioassay data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
  • Selectivity Profiling : Test against off-target enzymes (e.g., kinases) to rule out nonspecific effects.
  • Statistical Validation : Use ANOVA or nonparametric tests (e.g., Kruskal-Wallis) to assess inter-experiment variability .

Key Considerations for Handling and Safety

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carbamate group .
  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish models .

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